molecular formula C15H17N3O4S B2736459 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 330191-12-3

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2736459
CAS RN: 330191-12-3
M. Wt: 335.38
InChI Key: IHIYAUDJHUMARG-UHFFFAOYSA-N
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Description

“N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. The benzothiazole ring is substituted with a methoxy group and a nitro group . The compound also contains a cyclohexanecarboxamide group, which consists of a cyclohexane ring attached to a carboxamide group .

Scientific Research Applications

Antitumor Agents

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for their potent antitumor properties. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, demonstrating excellent in vivo inhibitory effects on tumor growth. The design and synthesis of these derivatives are aimed at enhancing biological stability and potency against cancer cells (Yoshida et al., 2005).

Radiolabeled Compounds for Neurological Studies

Research has also focused on the development of fluorine-18-labeled compounds derived from benzothiazole derivatives for neurological studies. These compounds are synthesized for use as tracers in positron emission tomography (PET) to study brain disorders and the distribution of serotonin 5-HT1A receptors. The studies suggest potential applications in assessing dynamic changes in serotonin levels and providing better statistics and quantification for static measurement of receptor distribution (Lang et al., 1999).

Antiproliferative and Antimicrobial Activities

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have shown significant cytotoxicity against cancer cell lines and inhibitory effects on the growth of Staphylococcus aureus and some fungi. These findings highlight the potential of these compounds in developing new cancer treatments and antimicrobial agents (Nam et al., 2010).

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIYAUDJHUMARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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